4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one
Overview
Description
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, which includes a fused furan and pyrimidine ring system, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a substituted phenyl acetic acid derivative with a suitable amine, followed by cyclization and functional group transformations to introduce the furan and pyrimidine rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-5,6-dihydro-6-methyl-3-phenyl-pyrimidin-2(3H)-one: Similar structure but lacks the furan ring, leading to different chemical and biological properties.
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-4(3H)-one: Similar structure but with a different position of the functional groups, affecting its reactivity and applications.
Uniqueness
4-Amino-5,6-dihydro-6-methyl-3-phenyl-furo[2,3-d]pyrimidin-2(3H)-one is unique due to its fused furan and pyrimidine ring system, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-7-10-11(14)16(9-5-3-2-4-6-9)13(17)15-12(10)18-8/h2-6,8H,7,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKIDSYPUUJHMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N(C(=O)N=C2O1)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493673 | |
Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63412-40-8 | |
Record name | 4-Amino-6-methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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